Prolylphenylalanine
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Overview
Description
Prolylphenylalanine is a dipeptide composed of the amino acids proline and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism, often found in urine. This compound has significant potential for diverse applications in biochemical and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolylphenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between proline and phenylalanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid as the starting material, with subsequent amino acids being added sequentially. The process involves repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
Prolylphenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Prolylphenylalanine has a wide range of applications in scientific research:
Biomedical Research: The compound is explored as a potential therapeutic agent for conditions such as hypertension, cardiovascular disease, and Alzheimer’s disease.
Polypeptide Synthesis: This compound is used in the synthesis of polypeptides, where phenylalanine’s aromatic nature can inhibit the activity of angiotensin-converting enzyme (ACE).
Mechanism of Action
Prolylphenylalanine exerts its effects by interacting with specific enzymes and molecular targets. For instance, it acts as a substrate for dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing protein digestion and metabolism pathways. Additionally, phenylalanine within the dipeptide can inhibit the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-phenylalanine
- γ-Glutamylphenylalanine
- Isoleucyl-Phenylalanine
- Lysylphenylalanine
Uniqueness
Prolylphenylalanine is unique due to its specific combination of proline and phenylalanine, which imparts distinct biochemical properties. Its ability to serve as a substrate for multiple enzymes and its potential therapeutic applications set it apart from other similar dipeptides .
Properties
IUPAC Name |
3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIANZLCJVYEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874553 |
Source
|
Record name | PRO-PHE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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